

# Technical Guide: Structure Elucidation of 2-(1-Azepanylcarbonyl)aniline

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## Compound of Interest

Compound Name: 2-(1-Azepanylcarbonyl)aniline

Cat. No.: B136440

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## Abstract

This document provides a comprehensive technical guide to the structure elucidation of **2-(1-Azepanylcarbonyl)aniline**, also known as (2-Aminophenyl)(azepan-1-yl)methanone (CAS No. 159180-54-8)[1]. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide presents a putative synthesis pathway and predicted analytical data based on established chemical principles and spectroscopic data from structurally analogous compounds. Detailed experimental protocols for the synthesis and characterization are provided to enable researchers to perform a thorough structural analysis.

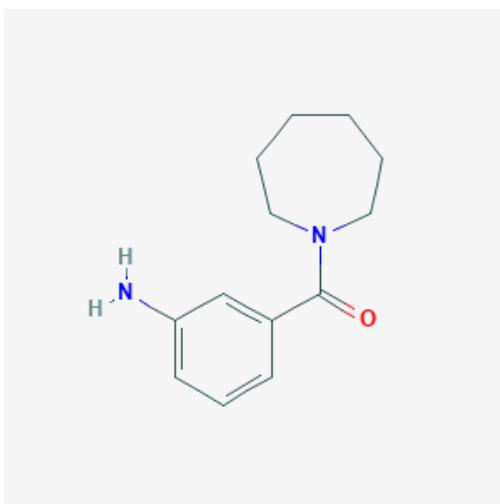
## Chemical Structure

The chemical structure of **2-(1-Azepanylcarbonyl)aniline** is deduced from its IUPAC name. It consists of an aniline ring substituted at the 2-position with a carbonyl group, which is further attached to a seven-membered azepane ring.

Molecular Formula: C<sub>13</sub>H<sub>18</sub>N<sub>2</sub>O

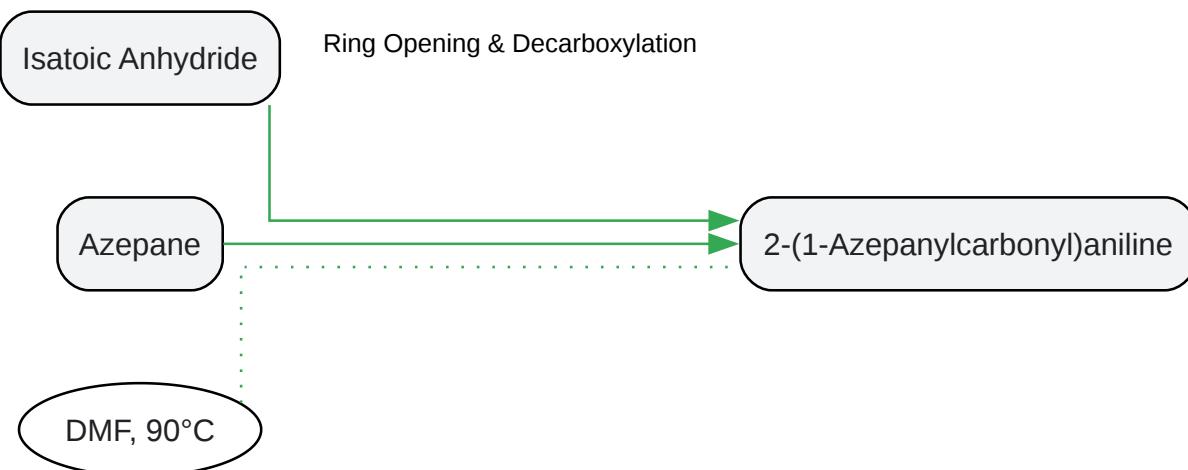
Molecular Weight: 218.29 g/mol [2]

Structure:



## Proposed Synthesis Pathway

A plausible synthetic route to **2-(1-Azepanylcarbonyl)aniline** involves the amidation of isatoic anhydride with azepane. This method is a common and effective way to form ortho-aminobenzamides.



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Caption: Proposed synthesis of **2-(1-Azepanylcarbonyl)aniline**.

## Predicted Analytical Data

The following tables summarize the predicted quantitative data for **2-(1-Azepanylcarbonyl)aniline** based on typical values for similar aniline and azepane derivatives.

**Table 1: Predicted  $^1\text{H}$  NMR Spectral Data (CDCl<sub>3</sub>, 400 MHz)**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~ 7.30	dd	1H	Ar-H (ortho to C=O)
~ 7.20	t	1H	Ar-H (para to NH <sub>2</sub> )
~ 6.70	d	1H	Ar-H (ortho to NH <sub>2</sub> )
~ 6.65	t	1H	Ar-H (meta to NH <sub>2</sub> )
~ 5.50	br s	2H	-NH <sub>2</sub>
~ 3.60	t	2H	-N-CH <sub>2</sub> - (azepane, $\alpha$ to N)
~ 3.40	t	2H	-N-CH <sub>2</sub> - (azepane, $\alpha$ to N)
~ 1.80 - 1.60	m	8H	-CH <sub>2</sub> - (azepane, $\beta$ , $\gamma$ to N)

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data (CDCl<sub>3</sub>, 100 MHz)**

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 168.0	C=O (Amide)
~ 148.0	Ar-C (C-NH <sub>2</sub> )
~ 132.0	Ar-CH
~ 128.0	Ar-CH
~ 120.0	Ar-C (C-C=O)
~ 118.0	Ar-CH
~ 116.0	Ar-CH
~ 48.0	-N-CH <sub>2</sub> - (azepane, $\alpha$ to N)
~ 46.0	-N-CH <sub>2</sub> - (azepane, $\alpha$ to N)
~ 29.0	-CH <sub>2</sub> - (azepane)
~ 28.0	-CH <sub>2</sub> - (azepane)
~ 27.0	-CH <sub>2</sub> - (azepane)

**Table 3: Predicted IR and Mass Spectrometry Data**

Technique	Expected Values
IR (KBr, cm <sup>-1</sup> )	~3450-3300 (N-H stretch, asymmetric and symmetric), ~1630 (C=O stretch, amide), ~1600, 1580 (C=C stretch, aromatic)
MS (ESI+)	m/z 219.15 [M+H] <sup>+</sup> , 241.13 [M+Na] <sup>+</sup>

## Experimental Protocols

The following are detailed protocols for the synthesis and characterization of **2-(1-Azepanylcarbonyl)aniline**.

### Synthesis Protocol

**Materials:**

- Isatoic anhydride
- Azepane
- Dimethylformamide (DMF)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

**Procedure:**

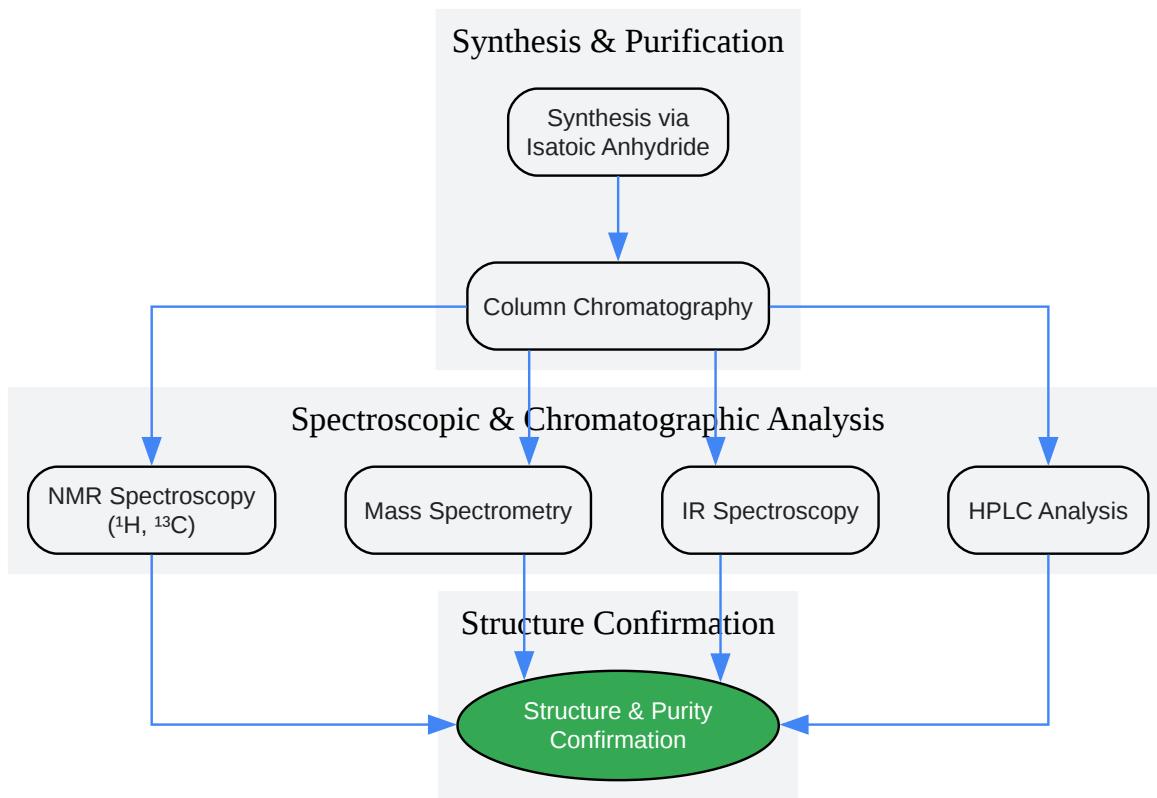
- To a solution of isatoic anhydride (1.0 eq) in DMF, add azepane (1.2 eq) dropwise at room temperature.
- Heat the reaction mixture to 90°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **2-(1-Azepanylcarbonyl)aniline**.

## Characterization Protocols

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- $^1\text{H}$  NMR: Acquire the spectrum on a 400 MHz spectrometer. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- $^{13}\text{C}$  NMR: Acquire the proton-decoupled spectrum on a 100 MHz spectrometer. Use the  $\text{CDCl}_3$  solvent peak (77.16 ppm) as a reference.
- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400  $\text{cm}^{-1}$ .
- Sample Preparation: Prepare a dilute solution of the sample in methanol or acetonitrile.
- Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu\text{m}$ ).
- Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Purity Assessment: The purity can be determined by the area percentage of the main peak.

## Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the complete structure elucidation of a newly synthesized batch of **2-(1-Azepanylcarbonyl)aniline**.



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Caption: Workflow for synthesis and structure elucidation.

## Conclusion

This technical guide provides a comprehensive framework for the synthesis and structural elucidation of **2-(1-Azepanylcarbonyl)aniline**. By following the detailed protocols and comparing the obtained data with the predicted values, researchers can confidently confirm the structure and purity of this compound. The provided workflow ensures a systematic and thorough analytical approach, which is crucial in research and drug development.

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## References

- 1. 159180-54-8|(2-Aminophenyl)(azepan-1-yl)methanone|BLD Pharm [bldpharm.com]
- 2. (3-Aminophenyl)(azepan-1-yl)methanone | C13H18N2O | CID 16476306 - PubChem [pubchem.ncbi.nlm.nih.gov]
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